molecular formula C24H33N3O4 B8507855 Carbamic acid,n-[3-[2-[5-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]ethyl]phenyl]-,1,1-dimethylethyl ester

Carbamic acid,n-[3-[2-[5-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]ethyl]phenyl]-,1,1-dimethylethyl ester

Cat. No.: B8507855
M. Wt: 427.5 g/mol
InChI Key: JQNAZHIYIYQUOS-UHFFFAOYSA-N
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Description

Carbamic acid,n-[3-[2-[5-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]ethyl]phenyl]-,1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C24H33N3O4 and its molecular weight is 427.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C24H33N3O4

Molecular Weight

427.5 g/mol

IUPAC Name

tert-butyl N-[3-[2-[5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]ethyl]phenyl]carbamate

InChI

InChI=1S/C24H33N3O4/c1-23(2,3)30-21(28)26-19-9-7-8-16(14-19)10-11-17-15-18(25)12-13-20(17)27-22(29)31-24(4,5)6/h7-9,12-15H,10-11,25H2,1-6H3,(H,26,28)(H,27,29)

InChI Key

JQNAZHIYIYQUOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)N)CCC2=CC(=CC=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into the reaction flask was added tert-butyl [3-({5-amino-2-[(tert-butoxycarbonyl)amino]phenyl}ethynyl)phenyl]carbamate (1.0 g, 2.4 mmol), 50 mL of methanol, and 10% palladium on carbon (0.10 g, 0.097 mmol). The reaction mixture was hydrogenated at 25 psi for 3 h. The mixture was filtered and concentrated to give the desired product (0.9 g, 89%). LCMS for C24H33NaN3O4 (M+Na)+: m/z=450.2
Name
tert-butyl [3-({5-amino-2-[(tert-butoxycarbonyl)amino]phenyl}ethynyl)phenyl]carbamate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
89%

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl [3-({2-[(tert-butoxycarbonyl)amino]-5-nitrophenyl}ethynyl)phenyl]carbamate (15.0 g, 33.1 mmol) in DMF (234 mL) was added 10% Palladium on carbon (13.1 g, 11.2 mmol). The solution was shaked under 55 psi H2 atmosphere for 72 h. The solution was filtered through a pad of celite. The filtrate was concentrated and purified with silica gel chromatography (45% ethyl acetate/hexanes) to give an intermediate as yellow oil. To a solution of the intermediate in methanol (200 mL) was added 10% Palladium on carbon (12 g). The resulting solution was shaked under 55 psi H2 atmosphere overnight. The reaction mixture was filtered through a pad of celite and the filtrate was concentrated. The crude product was purified with a short pad of silica gel to give the desire product (11.5 g, 81%). LCMS calculated for C24H33N3O4Na (M+Na)+: m/z=450.2.
Name
tert-butyl [3-({2-[(tert-butoxycarbonyl)amino]-5-nitrophenyl}ethynyl)phenyl]carbamate
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
234 mL
Type
solvent
Reaction Step One
Quantity
13.1 g
Type
catalyst
Reaction Step One

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